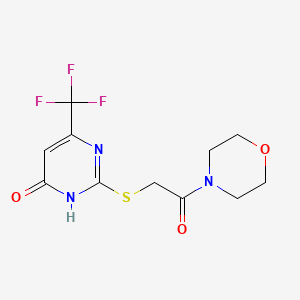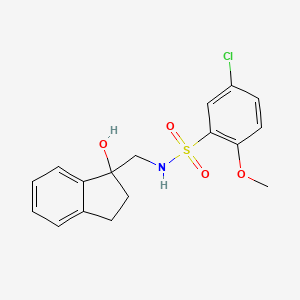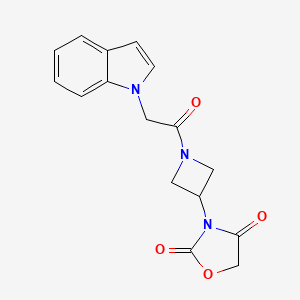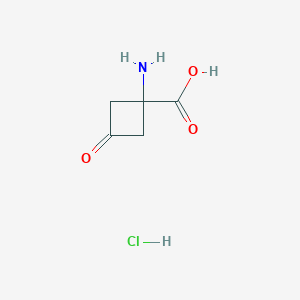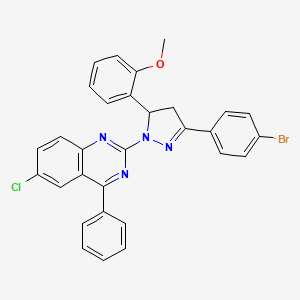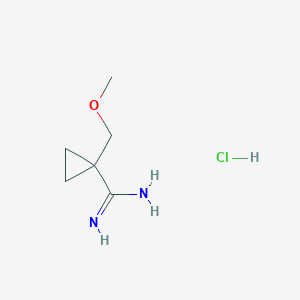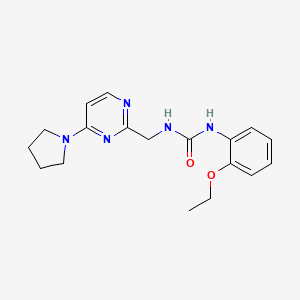
1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound belongs to the class of urea derivatives and has shown promising results in various pre-clinical studies.
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives Synthesis
Research has been conducted on the reactions of pyrimidine derivatives, such as the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, which resulted in products including 2-anilino-4-ethoxy-6-methylpyrimidine and related urea derivatives. These reactions are fundamental for understanding the chemical behavior and potential applications of pyrimidine-based compounds in medicinal chemistry and materials science (Hiroshi Yamanaka et al., 1979).
Catalysis and Chemical Synthesis
Another study focused on the synthesis of pyrimidin-2(1H)-one derivatives using a strong acidic ion-exchange membrane as a catalyst, demonstrating the efficiency of novel catalytic methods in synthesizing complex organic molecules. This research is crucial for the development of more efficient and environmentally friendly synthesis pathways for pharmaceuticals and agrochemicals (Ni Shu-jing, 2004).
Supramolecular Chemistry
Research on ureido-pyrimidine derivatives has shown their ability to form highly stable supramolecular structures through hydrogen bonding. These findings have implications for the design of new materials and sensors, as well as for understanding biological interactions at the molecular level (Adam Kwiatkowski et al., 2019).
Enzyme Inhibition Studies
Some pyrimidine derivatives have been studied for their potential as enzyme inhibitors, which is a significant area of research for developing new therapeutic agents. Understanding how these compounds interact with enzymes can lead to the discovery of novel drugs for treating various diseases (Sana Mustafa et al., 2014).
Green Chemistry
Research into the use of D-xylonic acid as a solvent and catalyst for the synthesis of dihydropyrimidin-2(1H)-ones/thiones highlights the importance of green chemistry principles in the synthesis of pyrimidine derivatives. This approach not only improves the efficiency of chemical reactions but also minimizes the environmental impact of chemical synthesis (Jiliang Ma et al., 2016).
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-25-15-8-4-3-7-14(15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-5-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKYVPOZNRMWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2875966.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)
